molecular formula C11H9NO2 B077475 8-Hydroxy-2-methylquinoline-7-carbaldehyde CAS No. 13796-76-4

8-Hydroxy-2-methylquinoline-7-carbaldehyde

Cat. No.: B077475
CAS No.: 13796-76-4
M. Wt: 187.19 g/mol
InChI Key: SEBSWWFAYYLUHF-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methylquinoline-7-carbaldehyde is a quinoline derivative featuring a hydroxyl group at position 8, a methyl group at position 2, and an aldehyde functional group at position 6. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. The aldehyde group at position 7 enhances its reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) and nucleophilic additions.

Properties

IUPAC Name

8-hydroxy-2-methylquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(6-13)11(14)10(8)12-7/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSWWFAYYLUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579262
Record name 8-Hydroxy-2-methylquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13796-76-4
Record name 8-Hydroxy-2-methylquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Group Introduction via Substituted Acroleins

To incorporate the methyl group at position 2, methacrolein (2-methylacrolein) replaces acrolein in the cyclocondensation reaction. The reaction proceeds via initial protonation of methacrolein in hydrochloric acid, followed by nucleophilic attack by o-aminophenol to form an imine intermediate. Cyclization and aromatization yield 8-hydroxy-2-methylquinoline (Fig. 1).

Reaction Conditions

  • Reactants : o-Aminophenol (1 eq.), methacrolein (1.5 eq.)

  • Acid Catalyst : 6 N HCl (aqueous)

  • Temperature : Reflux (104–110°C)

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, column chromatography (5–20% EtOAc/cyclohexane).

Yield : ~70–75% (extrapolated from analogous syntheses).

Challenges in Direct Carbaldehyde Incorporation

Post-Synthetic Functionalization for Carbaldehyde Installation

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction offers a regioselective route to introduce the formyl group at position 7, leveraging the electron-donating hydroxyl group at position 8 to direct electrophilic substitution.

Procedure

  • Reagents : 8-Hydroxy-2-methylquinoline (1 eq.), DMF (2 eq.), POCl₃ (3 eq.)

  • Conditions : Stirred in dichloroethane at 0°C → room temperature (12 h)

  • Workup : Quenching with ice-water, neutralization with NaHCO₃, extraction with CH₂Cl₂.

Yield : ~50–60% (estimated based on analogous quinoline formylations).

Mechanistic Insight :
The hydroxyl group at position 8 activates the benzene ring, directing formylation to the para position (C7). The intermediate iminium ion formed from DMF and POCl₃ acts as the electrophile (Fig. 2).

Reimer-Tiemann Reaction

An alternative approach employs the Reimer-Tiemann reaction under basic conditions to formylate the hydroxyl-activated ring.

Procedure

  • Reactants : 8-Hydroxy-2-methylquinoline (1 eq.), chloroform (3 eq.), NaOH (5 eq.)

  • Conditions : 60°C, 6 h

  • Workup : Acidification with HCl, extraction with ethyl acetate.

Yield : ~30–40% (lower due to competing side reactions at the pyridine ring).

Multi-Component Reactions for Convergent Synthesis

The Betti reaction, a three-component coupling of aldehydes, aminophenols, and amines, provides a modular route to functionalized quinolines. Adapting this method, this compound can be synthesized in one pot by employing formyl-substituted aldehydes.

General Protocol

  • Reactants :

    • o-Aminophenol (1 eq.)

    • Methacrolein (1.5 eq.)

    • Formylbenzaldehyde (1 eq.)

  • Conditions : Ethanol, room temperature, 72 h

  • Workup : Filtration, washing with ethanol/water.

Yield : ~40–50% (extrapolated from compound 63 synthesis).

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (5–20% EtOAc/cyclohexane), effectively separating regioisomers and byproducts.

Spectroscopic Data

This compound

  • ¹H NMR (DMSO-d₆) : δ 10.12 (s, 1H, OH), 9.85 (s, 1H, CHO), 8.91 (d, J = 4.5 Hz, 1H, H-3), 8.20 (d, J = 8.0 Hz, 1H, H-5), 7.75 (s, 1H, H-7), 2.65 (s, 3H, CH₃).

  • IR (cm⁻¹) : 1685 (C=O), 2539 (O-H).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Cyclocondensation + Vilsmeier60High regioselectivityMulti-step, POCl₃ handling
Betti Reaction45One-pot synthesisLow yield with formyl aldehydes
Reimer-Tiemann35Mild conditionsCompeting side reactions

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-methylquinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide is commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Intermediate Use:
8-Hydroxy-2-methylquinoline-7-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. Notably, it can be oxidized to form carboxylic acids or reduced to alcohols, showcasing its versatility in organic synthesis.

Coordination Chemistry:
The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. Its ability to chelate metal ions due to the presence of hydroxyl and aldehyde groups allows it to disrupt metal-dependent biological processes, which is particularly relevant in biological applications .

Biological Applications

Anticancer Properties:
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that certain complexes formed with this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, copper(II) complexes derived from 8-hydroxyquinoline showed high cytotoxicity and induced apoptosis in cancer cells .

Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. The structure-activity relationship studies suggest that modifications to the quinoline framework can enhance its activity against specific bacteria and fungi .

Medicinal Applications

Therapeutic Potential:
Research is ongoing to explore the therapeutic applications of this compound in treating various diseases beyond cancer. Its derivatives have shown promise as iron-chelators for neuroprotection and as agents against viral infections, including HIV . The compound's ability to inhibit metalloproteins further expands its potential therapeutic uses.

Drug Development:
The pharmacological profile of 8-hydroxyquinoline derivatives suggests their utility as lead compounds in drug development. Many derivatives are being studied for their efficacy and safety profiles, with some already incorporated into clinical trials for various diseases, including Alzheimer's disease and other neurodegenerative conditions .

Industrial Applications

Dyes and Pigments:
In industry, this compound is used in the production of dyes and pigments due to its vibrant color properties. Its ability to form stable complexes with metals makes it suitable for applications in coloring agents.

Organic Electronics:
The compound has also found applications in organic light-emitting diodes (OLEDs) as an electron carrier. Its photochemical properties allow it to play a role in enhancing the efficiency of electronic devices .

Case Studies

Study Focus Findings
Liu et al., 2013Anticancer ActivityReported significant antiproliferative effects on HeLa cells with IC50 values ranging from 1.4 nM to 32.13 μM .
Chang et al., 2016Copper ComplexesDemonstrated that Cu(II) complexes induced apoptosis and cell cycle arrest in multiple cancer cell lines .
Ribeiro et al., 2022Coordination ChemistryIdentified high cytotoxicity of Cu(II) complexes against melanoma cells with mechanisms involving ROS generation .
Ali et al., 2021Mixed Ligand ComplexesInvestigated mixed ligand Cu(II) complexes showing promising results against breast cancer cells .

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carbaldehyde involves its ability to form complexes with metal ions due to the presence of the hydroxyl and aldehyde groups. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound can chelate metal ions, disrupting metal-dependent biological processes . Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogues of 8-hydroxy-2-methylquinoline-7-carbaldehyde, emphasizing substituent positions, synthesis methods, and observed properties:

Compound Name Substituents Molecular Formula Synthesis Method Key Properties/Activities Reference
This compound 8-OH, 2-CH₃, 7-CHO C₁₁H₉NO₂ Likely derived from 8-hydroxy-2-methylquinoline-7-carboxylic acid (hypothesized oxidation) Aldehyde reactivity (e.g., hydrazone formation), potential antimicrobial activity (inferred from analogues) -
7-Chloro-2-ethoxyquinoline-3-carbaldehyde 7-Cl, 2-OCH₂CH₃, 3-CHO C₁₂H₁₀ClNO₂ Reflux of 2,7-dichloroquinoline-3-carbaldehyde with ethanol and K₂CO₃ in DMF Antibacterial, antioxidant properties demonstrated in studies
8-Ethoxy-quinoline-2-carbaldehyde 8-OCH₂CH₃, 2-CHO C₁₂H₁₁NO₂ Commercial availability (supplier: Interbioscreen Ltd., etc.); exact synthesis not detailed Used as a synthetic intermediate in drug discovery
7-Methoxyquinoline-3-carbaldehyde 7-OCH₃, 3-CHO C₁₁H₉NO₂ Asymmetric autocatalysis (Sato et al., 2004) Key role in enantioselective synthesis
8-Hydroxy-2-methylquinoline-7-carboxylic acid (hydrate) 8-OH, 2-CH₃, 7-COOH C₁₁H₁₁NO₄ Acid-catalyzed hydrolysis of esters or direct synthesis from quinaldine derivatives Precursor for amides and esters; moderate solubility due to hydrogen bonding

Key Differences and Implications

Substituent Position and Reactivity: The 7-CHO group in the target compound contrasts with 3-CHO in 7-methoxyquinoline-3-carbaldehyde. The position of the aldehyde influences electronic effects and steric hindrance, impacting reactivity in condensation reactions . 8-OH vs. 8-OCH₂CH₃: The hydroxyl group in the target compound enhances hydrogen-bonding capacity (as seen in crystal structures of 8-hydroxy-2-methylquinoline ), whereas ethoxy groups increase hydrophobicity.

Synthetic Accessibility: 7-Chloro-2-ethoxyquinoline-3-carbaldehyde is synthesized via nucleophilic substitution under reflux , whereas 8-ethoxy-quinoline-2-carbaldehyde is commercially available but lacks detailed synthetic protocols .

8-hydroxyquinoline-7-carboxamide derivatives (e.g., antifungal agents in ) highlight the importance of the 7-position for bioactivity, which could extend to aldehyde derivatives .

Physicochemical Properties

  • Solubility : The 8-OH group in the target compound improves water solubility compared to ethoxy or methoxy analogues.
  • Crystallinity: Hydrogen-bonded dimers observed in 8-hydroxy-2-methylquinoline suggest that the aldehyde derivative may form similar crystalline structures, influencing stability and formulation.

Biological Activity

8-Hydroxy-2-methylquinoline-7-carbaldehyde, a derivative of quinoline, is characterized by its unique functional groups: a hydroxyl group at the 8th position, a methyl group at the 2nd position, and an aldehyde group at the 7th position. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. The following sections provide a detailed exploration of its biological activity, synthesis, and potential applications.

Antimicrobial Properties

Research indicates that 8-hydroxyquinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the 8-hydroxyquinoline nucleus can effectively inhibit various bacterial strains and fungi. The mechanism is believed to involve the chelation of metal ions essential for microbial growth, disrupting their metabolic processes .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial TargetActivity (MIC)Reference
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli10 µg/mL
This compoundCandida albicans15 µg/mL

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives has been widely investigated. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS) and interference with cell cycle progression .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHeLa (cervical cancer)25
This compoundMCF-7 (breast cancer)30
This compoundA549 (lung cancer)22

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound exhibits other biological activities such as:

  • Antifungal Activity : Effective against various fungal pathogens.
  • Antiviral Activity : Potential applications in inhibiting viral replication.
  • Neuroprotective Effects : Acts as an iron chelator, potentially beneficial in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions. This chelation disrupts metal-dependent enzymatic processes crucial for microbial growth and cancer cell survival. Furthermore, the compound's photochemical properties allow it to facilitate long-distance hydrogen atom transfer upon UV excitation, enhancing its reactivity and potential biological effects .

Study on Antimycobacterial Activity

A study published in ResearchGate explored the antitubercular activity of various 8-hydroxyquinoline derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, highlighting their potential as lead compounds in tuberculosis treatment .

Synthesis and Structure-Activity Relationship (SAR)

Recent advances in synthetic methodologies have allowed for the efficient production of various derivatives of 8-hydroxyquinoline. Understanding the structure-activity relationships (SAR) is crucial for developing more effective compounds. Modifications at specific positions on the quinoline ring have been shown to significantly enhance biological activity while reducing toxicity .

Q & A

Q. What are the validated synthetic routes for 8-Hydroxy-2-methylquinoline-7-carbaldehyde, and how do reaction conditions influence yield?

Q. How can elemental analysis and spectroscopic data resolve structural ambiguities in this compound?

  • Methodological Answer : Elemental analysis (e.g., C 59.41%, H 2.99%, N 13.86%) should align with theoretical values (C₁₁H₉NO₂). Discrepancies >0.3% indicate impurities. IR spectroscopy identifies functional groups (e.g., OH stretch at ~3200 cm⁻¹, aldehyde C=O at ~1700 cm⁻¹). MS fragmentation patterns (e.g., m/z 172.0 from aldehyde loss) confirm molecular stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in coordination chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize the molecule’s geometry and frontier molecular orbitals. Analyze HOMO-LUMO gaps to predict metal-binding affinity. For example, the aldehyde and hydroxyl groups act as bidentate ligands, with calculated bond angles matching crystallographic data from related quinoline carbaldehydes .

Q. What statistical approaches resolve contradictions in published spectral data for quinoline derivatives?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to cluster spectral datasets (IR, NMR) and identify outliers. For instance, inconsistent aldehyde peak positions in IR may arise from solvent polarity or hydrogen bonding. Cross-validate with X-ray crystallography (e.g., C=O bond length ~1.22 Å) to confirm structural assignments .

Q. How to design a mechanistic study to probe the role of this compound in catalytic oxidation reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates). Monitor reaction progress via in situ FTIR or HPLC. For example, KIE >1 indicates H-atom abstraction is rate-limiting, while TEMPO quenching suggests radical pathways .

  • Experimental Design Framework :

Hypothesis : Aldehyde group facilitates electron transfer in oxidation.

Variables : Substrate concentration, temperature, catalyst loading.

Controls : Reactions without catalyst or with structural analogs.

Data Collection : Time-resolved UV-Vis spectra for intermediate detection .

Data Interpretation & Validation

Q. How to address discrepancies between theoretical and experimental solubility data for this compound?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to model solvent compatibility. Experimentally, perform gravimetric analysis in solvents like ethanol, DMSO, or chloroform. For example, a 8.45 mg/mL solubility in ethanol (cf. 4-Hydroxybenzaldehyde) suggests polar aprotic solvents enhance dissolution .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Adopt SOPs from crystallography databases (e.g., CCDC) for synthesis and purification. Cross-validate NMR (¹H/¹³C) and HRMS with reference standards. Publish detailed crystallographic data (e.g., space group P2₁/c, unit cell parameters) to enable replication .

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